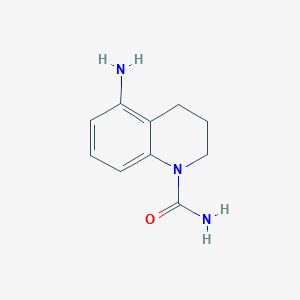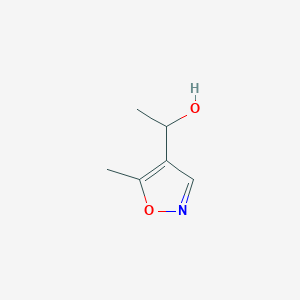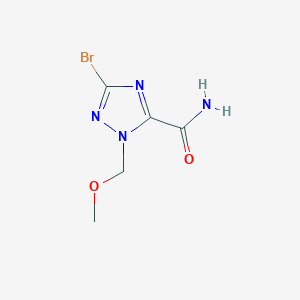
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide
Descripción general
Descripción
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide is a compound with the CAS Number: 1549342-83-7 . It has a molecular weight of 191.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3O/c11-8-4-1-5-9-7(8)3-2-6-13(9)10(12)14/h1,4-5H,2-3,6,11H2,(H2,12,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 191.23 .Mecanismo De Acción
Target of Action
Tetrahydroquinoline derivatives have been known to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
It’s known that tetrahydroquinoline derivatives can undergo various reactions, including isomerization of iminium intermediates . These reactions can potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in various biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the structural similarity to other tetrahydroquinoline derivatives, it may exhibit a range of biological activities .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide . .
Análisis Bioquímico
Biochemical Properties
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity. The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of their activity .
Cellular Effects
The effects of this compound on different types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in downstream gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effects on cells . Long-term studies in vitro and in vivo have provided insights into the temporal dynamics of its effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes or induction of cell death . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may affect the activity of enzymes involved in amino acid metabolism or energy production, leading to changes in the levels of specific metabolites . These interactions can have significant implications for cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that determine its activity and effects. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-amino-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-4-1-5-9-7(8)3-2-6-13(9)10(12)14/h1,4-5H,2-3,6,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNYZWNBDYWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)
![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)






![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)

![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)
![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)

